2-Bromofluorobenzene-D4

説明

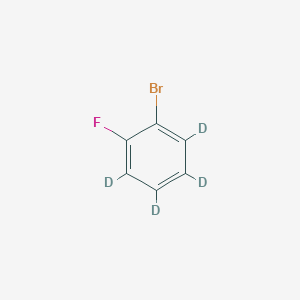

2-Bromofluorobenzene-D4 is a stable isotope reagent . It is not a hazardous compound . The molecular formula is C6BrD4F .

Synthesis Analysis

The synthesis of 2-Bromofluorobenzene-D4 is of great interest in the field of organic chemistry . One common method for synthesizing 2-Bromofluorobenzene-D4 is through the reaction of fluorobenzene with bromine . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom . The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide .Molecular Structure Analysis

The molecular structure of 2-Bromofluorobenzene-D4 consists of a benzene ring with a bromine atom and a fluorine atom attached to it . The presence of these halogen atoms imparts distinct properties to the compound .Chemical Reactions Analysis

Due to the presence of both bromine and fluorine atoms, 2-Bromofluorobenzene-D4 displays unique chemical behavior . The bromine atom is highly reactive and can undergo substitution reactions, where it is replaced by other functional groups . The fluorine atom in 2-Bromofluorobenzene-D4 enhances its reactivity by increasing the electron density on the benzene ring .Physical And Chemical Properties Analysis

2-Bromofluorobenzene-D4 is a colorless liquid at room temperature . It has a boiling point of approximately 155 degrees Celsius and a melting point of around -20 degrees Celsius . The compound is insoluble in water but exhibits good solubility in organic solvents such as ethanol and acetone .科学的研究の応用

Pharmaceutical Research

2-Bromofluorobenzene-D4: is extensively used as a building block in pharmaceutical research. Its unique structure allows for the synthesis of various drugs, including antiviral agents and anti-inflammatory medications . The presence of both bromine and fluorine atoms in the molecule enhances the stability and bioavailability of the synthesized drugs, making it a valuable intermediate in drug development.

Agrochemical Production

In the agrochemical industry, 2-Bromofluorobenzene-D4 serves as a precursor for the synthesis of herbicides, fungicides, and insecticides . Its chemical properties contribute to the creation of compounds with increased stability and biological activity, which are essential for effective pest control and crop protection.

Materials Science

This compound finds significant applications in materials science, particularly in the synthesis of polymers and liquid crystals . These materials are crucial for the production of electronic devices, displays, and sensors, where 2-Bromofluorobenzene-D4 enhances thermal stability, electrical conductivity, and optical properties.

Organic Synthesis

2-Bromofluorobenzene-D4: is a versatile reagent in organic synthesis, enabling the creation of a wide range of compounds with diverse functionalities . Its ability to undergo substitution, polymerization, cross-coupling, and heterocyclization reactions makes it an indispensable tool for chemists.

Analytical Chemistry

As a stable isotope-labelled compound, 2-Bromofluorobenzene-D4 is used in analytical chemistry for accurate and reliable data analysis . It serves as a reference material in various analytical methods, ensuring the precision of chemical measurements.

Environmental Science

In environmental science, 2-Bromofluorobenzene-D4 is utilized as a tracer compound to study the fate and transport of pollutants . Its stability and low toxicity make it suitable for tracking the movement of contaminants in air, water, and soil, contributing to environmental monitoring and remediation efforts.

作用機序

Target of Action

2-Bromofluorobenzene-D4 is a versatile compound that has shown great potential in various applications within the pharmaceutical industry . It is often used as a ligand of asymmetric catalysts to participate in organic synthesis reactions . The primary targets of 2-Bromofluorobenzene-D4 are the organic molecules that it interacts with during these synthesis reactions .

Mode of Action

The mode of action of 2-Bromofluorobenzene-D4 involves its ability to undergo various substitution reactions . For instance, it can readily undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . This property allows chemists to introduce a wide range of functional groups onto the benzene ring, expanding the possibilities for further synthetic manipulations .

Biochemical Pathways

The unique combination of bromine and fluorine atoms in 2-Bromofluorobenzene-D4 enables selective cross-coupling reactions with a variety of organic substrates . This leads to the synthesis of complex molecules that were previously challenging to access . The affected biochemical pathways would depend on the specific organic substrates and the resulting synthesized compounds .

Pharmacokinetics

This can make them more potent and longer-lasting in the body .

Result of Action

The molecular and cellular effects of 2-Bromofluorobenzene-D4’s action would depend on the specific organic molecules it interacts with and the resulting synthesized compounds . By incorporating fluorine atoms into drug molecules using 2-Bromofluorobenzene-D4, researchers can potentially improve their therapeutic efficacy and reduce the risk of adverse effects .

将来の方向性

2-Bromofluorobenzene-D4 is a versatile building block that finds applications in various industries . It serves as a key intermediate in the production of several drugs, including antiviral agents and anti-inflammatory drugs . The presence of both bromine and fluorine atoms in the molecule imparts unique properties to the synthesized drugs, such as increased stability and enhanced bioavailability .

特性

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWBFGUBXWMIPR-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromofluorobenzene-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)

![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)